2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Imidazole is another five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of thiophene and imidazole derivatives often involves various chemical reactions, including nucleophilic addition and subsequent cyclization . These compounds are synthesized to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Imidazole also has a five-membered ring, but it contains three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Thiophene and imidazole derivatives undergo various chemical reactions during their synthesis. For instance, the reaction may involve nucleophilic addition and subsequent cyclization .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy Research has identified bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound , as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been studied for their role in cancer therapy, specifically targeting the metabolic pathways critical for cancer cell growth. Structure-activity relationship (SAR) studies have suggested that certain truncated analogs retain the inhibitory potency of BPTES while offering improved drug-like properties, such as better solubility, highlighting their therapeutic potential in inhibiting the growth of lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antitumor Activities of Thieno[3,2-d]pyrimidine Derivatives A series of novel thieno[3,2-d]pyrimidine derivatives have demonstrated potent anticancer activities, comparable to the chemotherapy drug doxorubicin, against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This research suggests the potential of these derivatives, which are structurally related to the given compound, as effective anticancer agents (Hafez & El-Gazzar, 2017).
Dual Inhibition of Key Enzymes in Cancer Compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. The classical and nonclassical analogs of these compounds have shown to be the most potent dual inhibitors known to date, indicating their potential utility in cancer treatment by targeting two key enzymes simultaneously (Gangjee et al., 2008).
Antimicrobial and Antifungal Applications The synthesis and evaluation of new heterocyclic compounds containing a sulfonamido moiety have been explored for their potential use as antibacterial agents. The research focuses on developing compounds suitable for addressing bacterial infections, indicating a broader application of the chemical framework related to the compound of interest in combating microbial resistance (Azab et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, again depending on the specific biological activity they exhibit .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Future Directions
Properties
IUPAC Name |
2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S3/c24-17(21-14-5-2-1-3-6-14)13-28-20-22-16-9-12-27-18(16)19(25)23(20)10-8-15-7-4-11-26-15/h1-7,9,11-12H,8,10,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYZFNAJLXWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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